N-formylkynurenine

Catalog No.
S604891
CAS No.
1022-31-7
M.F
C11H12N2O4
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-formylkynurenine

CAS Number

1022-31-7

Product Name

N-formylkynurenine

IUPAC Name

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)

InChI Key

BYHJHXPTQMMKCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Synonyms

2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid; α-Amino-2-(formylamino)-γ-oxo-Benzenebutanoic Acid; 3-(N-Formylanthraniloyl)alanine; Formylkynurenine; N-Formylkynurenine

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O

Role in Tryptophan Catabolism:

N-Formylkynurenine (N-FK) is a key intermediate in the catabolism (breakdown) of the essential amino acid tryptophan. This pathway plays a crucial role in various biological processes, including neurotransmitter synthesis, immune regulation, and energy metabolism. Enzymes called heme dioxygenases, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the formation of N-FK from tryptophan [].

Potential Biomarker for Neurodegenerative Diseases:

Elevated levels of N-FK have been observed in the cerebrospinal fluid (CSF) of individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This suggests that N-FK could potentially serve as a biomarker for these conditions, aiding in earlier diagnosis and monitoring treatment efficacy [, ].

N-FK and Inflammation:

N-FK has been implicated in inflammatory processes. Studies suggest that it might activate specific immune cells and contribute to the neuroinflammation observed in various neurodegenerative diseases. Further research is needed to elucidate the exact mechanisms behind this association [, ].

N-FK as a Marker of High Light Stress in Plants:

In plants, N-FK formation can be triggered by high light stress. Exposure to intense sunlight can generate singlet oxygen, a reactive oxygen species (ROS) that reacts with tryptophan, leading to the formation of N-FK. This serves as a marker for photosynthetic dysfunction and oxidative stress in plants [].

Research Applications:

N-FK is a valuable tool in various scientific research areas. Researchers use it to:

  • Study the kynurenine pathway: Understanding the regulation and functions of this pathway is crucial for unraveling its role in various physiological and pathological processes.
  • Investigate neurodegenerative diseases: Studying the link between N-FK levels and disease progression can aid in developing diagnostic and therapeutic strategies.
  • Explore the role of N-FK in inflammation: Elucidating the mechanisms by which N-FK modulates the immune system can lead to novel therapeutic targets for inflammatory disorders.
  • Assess plant stress responses: Measuring N-FK levels in plants can help researchers understand how they respond to environmental challenges like high light conditions.

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a derivative of kynurenine, which itself is a product of tryptophan metabolism. It is classified as an alkyl-phenylketone, characterized by the presence of a ketone group substituted with an alkyl group and a phenyl group. The chemical formula for N-formylkynurenine is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, with a molecular weight of approximately 236.224 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the catabolism of tryptophan, where it serves as an intermediate product .

N-Formylkynurenine itself doesn't have a known specific mechanism of action. Its primary importance lies in its role as an intermediate step within the kynurenine pathway, which plays a crucial role in regulating various biological processes [].

The downstream metabolites of N-Formylkynurenine, such as kynurenic acid and kynurenine itself, can act on specific receptors and enzymes, influencing immune response, neurotransmission, and potentially even contribute to neurological disorders [].

Information regarding the specific safety hazards of isolated N-Formylkynurenine is scarce. However, the kynurenine pathway metabolites can exhibit some neurotoxic effects at high concentrations, and further research is ongoing to understand the complete safety profile [].

N-formylkynurenine participates in several key enzymatic reactions. It can be synthesized from L-tryptophan through the action of enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. The formation of N-formylkynurenine is considered the first and rate-limiting step in the kynurenine pathway, which leads to the production of various bioactive metabolites .

In metabolic processes, N-formylkynurenine can be hydrolyzed by kynurenine formamidase to yield L-kynurenine and formic acid. This reaction is crucial for further metabolism within the kynurenine pathway .

N-formylkynurenine exhibits notable biological activities, particularly in relation to immune response and neuroprotection. It has been implicated in various pathologies, including cancer and neurodegenerative diseases. The compound's ability to modulate immune responses is largely attributed to its role as a substrate for indoleamine 2,3-dioxygenase, an enzyme that regulates tryptophan metabolism and influences immune tolerance .

Additionally, N-formylkynurenine may contribute to oxidative stress responses in cells, as it can form reactive oxygen species under certain conditions . Its involvement in these biological processes highlights its potential significance in health and disease.

The synthesis of N-formylkynurenine primarily occurs through enzymatic pathways involving L-tryptophan. Key methods include:

  • Enzymatic Oxidation: The conversion of L-tryptophan to N-formylkynurenine is catalyzed by heme dioxygenases (such as indoleamine 2,3-dioxygenase). This reaction involves the incorporation of molecular oxygen into the substrate, resulting in the formation of N-formylkynurenine .
  • Chemical Synthesis: Laboratory synthesis may involve

N-formylkynurenine has several applications across different fields:

  • Biochemical Research: As an intermediate in tryptophan metabolism, it serves as a valuable marker for studying metabolic pathways related to serotonin and melatonin synthesis.
  • Pharmaceutical Development: Given its role in immune modulation and potential neuroprotective effects, N-formylkynurenine is being investigated for therapeutic applications in treating cancer and neurodegenerative diseases .
  • Fluorophore Formation: Recent studies have shown that N-formylkynurenine can react with cyclic amines to produce novel fluorophores, which may have applications in bioimaging and diagnostics .

Research indicates that N-formylkynurenine interacts with various biological systems:

  • Indoleamine 2,3-Dioxygenase Interaction: Its metabolism is closely linked to indoleamine 2,3-dioxygenase activity, influencing immune responses and tumor progression.
  • Fluorescent Properties: Studies have demonstrated that N-formylkynurenine can form stable fluorescent adducts with certain amines under specific conditions, suggesting potential applications in fluorescence-based assays .

N-formylkynurenine shares structural and functional similarities with several other compounds derived from tryptophan metabolism. Here are some notable comparisons:

CompoundStructure/FormulaRole/Activity
KynurenineC₁₀H₁₁N₃O₃Precursor in tryptophan catabolism; neuroactive
L-TryptophanC₁₁H₁₂N₂O₂Essential amino acid; precursor to serotonin
Formylanthranilic AcidC₉H₈N₂O₃Product of kynurenine metabolism; involved in neurotransmitter synthesis
5-Hydroxyindole Acetic AcidC₉H₉N₃O₃Metabolite of serotonin; involved in mood regulation

Uniqueness of N-formylkynurenine

N-formylkynurenine is unique due to its specific role as an intermediate that directly links tryptophan catabolism to various metabolic pathways involving neuroactive compounds. Its ability to form fluorescent derivatives also sets it apart from other metabolites within the kynurenine pathway.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-1.7

Appearance

Off-White to Light Beige Solid

Melting Point

>149°C

Other CAS

3978-11-8
1022-31-7

Dates

Modify: 2023-08-15

Explore Compound Types